molecular formula C25H19NO B14010380 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one CAS No. 6634-63-5

1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B14010380
CAS No.: 6634-63-5
M. Wt: 349.4 g/mol
InChI Key: PIHPOQFALSHSON-UHFFFAOYSA-N
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Description

1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes three phenyl groups and a pyridinyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of phenyl and pyridinyl groups, providing a versatile platform for various chemical modifications and applications.

Properties

CAS No.

6634-63-5

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

1,2,2-triphenyl-2-pyridin-4-ylethanone

InChI

InChI=1S/C25H19NO/c27-24(20-10-4-1-5-11-20)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-26-19-17-23/h1-19H

InChI Key

PIHPOQFALSHSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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